An In-depth Technical Guide to 5-Chloro-2-ethoxypyridin-3-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Chloro-2-ethoxypyridin-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-ethoxypyridin-3-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique arrangement of a chlorine atom, an ethoxy group, and an amine group on the pyridine ring imparts a distinct electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules. The pyridine core is a common scaffold in numerous pharmaceuticals, and the specific functionalization of this compound offers multiple points for chemical modification. This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectral characteristics, potential synthetic routes, and expected reactivity of 5-Chloro-2-ethoxypyridin-3-amine, offering a scientific foundation for its application in research and development.
Physicochemical Properties
Detailed experimental data for 5-Chloro-2-ethoxypyridin-3-amine is not extensively available in public literature. However, based on its structure and data from related compounds, we can compile a table of its core properties.
| Property | Value | Source/Basis |
| Molecular Formula | C₇H₉ClN₂O | [1] |
| Molecular Weight | 172.62 g/mol | Calculated |
| CAS Number | 886373-74-6 | [1] |
| Appearance | Likely a crystalline solid | Inferred from related aminopyridines[2][3] |
| Melting Point | Not available (likely >100 °C) | Prediction based on substituted pyridines |
| Boiling Point | Not available (likely >250 °C) | Prediction based on substituted pyridines |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | Inferred from related aminopyridines[2] |
| pKa | Not available | - |
Note: The molecular weight of 327.23 g/mol reported in one source is likely an error and does not correspond to the molecular formula C₇H₉ClN₂O.[1]
Molecular Structure and Reactivity Overview
The reactivity of 5-Chloro-2-ethoxypyridin-3-amine is dictated by its three key functional groups: the primary amine, the chloro substituent, and the ethoxy group, all attached to an electron-deficient pyridine ring.
Caption: Key functional groups and their expected reactivity in 5-Chloro-2-ethoxypyridin-3-amine.
The primary amine at the 3-position is expected to be the most reactive site for nucleophilic and basic reactions.[4] The lone pair of electrons on the nitrogen atom makes it a good nucleophile, capable of reacting with electrophiles such as alkyl halides and acid chlorides. The pyridine ring itself is electron-deficient, which generally deactivates it towards electrophilic aromatic substitution. However, the activating effect of the amino and ethoxy groups may allow for some electrophilic substitution reactions under specific conditions. The chlorine atom at the 5-position is a potential site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Synthesis Strategies
While a specific, documented synthesis for 5-Chloro-2-ethoxypyridin-3-amine is not readily found in the literature, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy would involve the construction of the substituted pyridine ring followed by functional group interconversions.
A potential retrosynthetic analysis is outlined below:
Caption: A potential retrosynthetic pathway for 5-Chloro-2-ethoxypyridin-3-amine.
Proposed Synthetic Protocol:
-
Chlorination of 2-Aminopyridine: The synthesis would likely begin with the chlorination of 2-aminopyridine to introduce the chlorine atom at the 5-position, yielding 2-amino-5-chloropyridine. This reaction is typically carried out using a chlorinating agent in a strongly acidic medium.[5]
-
Diazotization and Hydroxylation: The amino group of 2-amino-5-chloropyridine can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis to yield 5-chloro-2-hydroxypyridine.[6]
-
Nitration: The resulting 5-chloro-2-hydroxypyridine can then be nitrated to introduce a nitro group at the 3-position.
-
Etherification: The hydroxyl group can be converted to an ethoxy group through a Williamson ether synthesis by reacting it with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.
-
Reduction of the Nitro Group: Finally, the nitro group at the 3-position can be reduced to the desired primary amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation to yield 5-Chloro-2-ethoxypyridin-3-amine.
Spectral Characteristics (Predicted)
Predicting the spectral data is crucial for the identification and characterization of 5-Chloro-2-ethoxypyridin-3-amine in a research setting.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group protons.
-
Aromatic Protons: Two doublets in the aromatic region (likely between 6.5 and 8.0 ppm), corresponding to the two protons on the pyridine ring.
-
Ethoxy Group: A quartet (around 4.0-4.5 ppm) for the -OCH₂- protons and a triplet (around 1.2-1.5 ppm) for the -CH₃ protons.
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration-dependent (typically between 3.0 and 5.0 ppm).[7]
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Pyridine Ring Carbons: Five signals in the downfield region (typically 100-160 ppm).
-
Ethoxy Group Carbons: Two signals in the upfield region, one for the -OCH₂- carbon (around 60-70 ppm) and one for the -CH₃ carbon (around 15-20 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by the vibrational frequencies of its functional groups.
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[8][9]
-
C-H Stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy group and potentially above 3000 cm⁻¹ for the aromatic C-H bonds.
-
N-H Bending: A band around 1600-1650 cm⁻¹.[10]
-
C-O Stretching: A strong band in the region of 1200-1250 cm⁻¹ for the aryl ether.
-
C-Cl Stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹.
Mass Spectrometry:
The mass spectrum should show a molecular ion peak (M⁺) at m/z 172 and an M+2 peak at m/z 174 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages of the pyridine ring.
Potential Applications
The structural motifs within 5-Chloro-2-ethoxypyridin-3-amine suggest its utility as an intermediate in several areas of chemical research and development:
-
Pharmaceuticals: Substituted aminopyridines are key components in a wide range of biologically active compounds, including anti-inflammatory and antimicrobial agents.[11] The presence of multiple functional groups allows for diverse derivatization to explore structure-activity relationships.
-
Agrochemicals: Chlorinated pyridines are a well-established class of herbicides and pesticides.[3] This compound could serve as a precursor for novel agrochemicals.
-
Materials Science: Pyridine-based ligands are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional groups on this molecule could be exploited to create materials with specific electronic or catalytic properties.
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Chloro-2-ethoxypyridin-3-amine is not widely available. However, based on the known hazards of related chloro- and amino-pyridines, the following precautions should be taken:
-
Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[12]
-
Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-Chloro-2-ethoxypyridin-3-amine is a promising, yet underexplored, chemical entity with significant potential as a building block in synthetic chemistry. While detailed experimental data remains scarce, this guide provides a solid foundation of its predicted physicochemical properties, spectral characteristics, and reactivity based on established chemical principles and data from analogous structures. As research in medicinal and materials chemistry continues to evolve, versatile intermediates like 5-Chloro-2-ethoxypyridin-3-amine will undoubtedly play a crucial role in the development of novel and functional molecules. It is hoped that this technical guide will serve as a valuable resource for researchers embarking on studies involving this compound.
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Illinois State University. Infrared Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(5-chloro-2-pyridinyl)-6-ethoxypyridin-3-amine. PubChem. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]
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